Cas no 1005299-89-7 (N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide)
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide
- N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide
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- Inchi: 1S/C21H23FN2O3S/c22-17-8-11-19(12-9-17)28(26,27)24-13-3-6-15-7-10-18(14-20(15)24)23-21(25)16-4-1-2-5-16/h7-12,14,16H,1-6,13H2,(H,23,25)
- InChI Key: VPLCTSJUZHBJNE-UHFFFAOYSA-N
- SMILES: C1(C(NC2=CC3=C(C=C2)CCCN3S(C2=CC=C(F)C=C2)(=O)=O)=O)CCCC1
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2051-0183-2μmol |
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide |
1005299-89-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2051-0183-5μmol |
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide |
1005299-89-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2051-0183-10μmol |
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide |
1005299-89-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2051-0183-20μmol |
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide |
1005299-89-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2051-0183-1mg |
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide |
1005299-89-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2051-0183-2mg |
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide |
1005299-89-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2051-0183-3mg |
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide |
1005299-89-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2051-0183-4mg |
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide |
1005299-89-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2051-0183-5mg |
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide |
1005299-89-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2051-0183-10mg |
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide |
1005299-89-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Yl]Cyclopentanecarboxamide: A Comprehensive Overview
The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide (CAS No: 1005299-89-7) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a tetrahydroquinoline core substituted with a fluorobenzenesulfonyl group and a cyclopentanecarboxamide moiety. The combination of these functional groups imparts unique chemical and biological properties to the molecule.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive agents. The presence of the fluorobenzenesulfonyl group in this compound enhances its stability and bioavailability, making it a promising candidate for therapeutic applications. Moreover, the cyclopentanecarboxamide moiety contributes to the molecule's ability to interact with specific biological targets, such as enzymes or receptors.
One of the key areas of research involving CAS No 1005299-89-7 is its role in inhibiting certain kinases associated with cancer and inflammatory diseases. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against these targets, suggesting its potential as a lead compound for drug development. Additionally, its structural versatility allows for further modification to optimize its pharmacokinetic properties and enhance its therapeutic efficacy.
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide involves a multi-step process that combines advanced organic synthesis techniques. The reaction sequence typically includes nucleophilic aromatic substitution, amide bond formation, and hydrogenation steps to achieve the desired stereochemistry and functionalization. Researchers have also explored alternative synthetic pathways to improve yield and reduce costs, making this compound more accessible for large-scale production.
In terms of applications, this compound has shown promise in both academic research and industrial settings. Its ability to modulate key biological pathways makes it a valuable tool for studying disease mechanisms and developing novel therapeutics. Furthermore, its unique chemical structure provides insights into the design of next-generation drugs with improved efficacy and reduced side effects.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and selectivity of CAS No 1005299-89-7 for various biological targets. These computational models complement experimental studies by providing a deeper understanding of the molecule's interactions at the molecular level. Such insights are crucial for guiding further optimization efforts and ensuring that this compound meets the stringent requirements of modern drug development.
In conclusion, N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide (CAS No: 1005299-89-7) represents a significant advancement in organic chemistry and pharmacology. Its unique structure, combined with cutting-edge research findings, positions it as a valuable asset in the pursuit of innovative therapeutic solutions.
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